1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI) 1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI)
Brand Name: Vulcanchem
CAS No.: 150757-97-4
VCID: VC0126057
InChI: InChI=1S/C5H7N3O/c1-4-3-5(2)8(6-4)7-9/h3H,1-2H3
SMILES: CC1=CC(=NN1N=O)C
Molecular Formula: C5H7N3O
Molecular Weight: 125.131

1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI)

CAS No.: 150757-97-4

Cat. No.: VC0126057

Molecular Formula: C5H7N3O

Molecular Weight: 125.131

* For research use only. Not for human or veterinary use.

1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI) - 150757-97-4

Specification

CAS No. 150757-97-4
Molecular Formula C5H7N3O
Molecular Weight 125.131
IUPAC Name 3,5-dimethyl-1-nitrosopyrazole
Standard InChI InChI=1S/C5H7N3O/c1-4-3-5(2)8(6-4)7-9/h3H,1-2H3
Standard InChI Key SIHLECWMTAESSL-UHFFFAOYSA-N
SMILES CC1=CC(=NN1N=O)C

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Identification

1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI) possesses a distinct chemical structure that contributes to its properties and potential applications. The compound's key structural and identification parameters are summarized in the following table:

PropertyValue
Chemical Name1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI)
CAS Registry Number150757-97-4
Molecular FormulaC5H7N3O
Molecular Weight125.131 g/mol
InChIInChI=1S/C5H7N3O/c1-4-3-5(2)8(6-4)7-9/h3H,1-2H3
SMILES NotationCC1=CC(=NN1N=O)C

The molecular structure consists of a pyrazole ring with methyl substituents at positions 3 and 5, and the distinctive nitroso group at position 1. This structural configuration is critical to understanding the compound's chemical behavior and reactivity patterns. The nitroso group introduces additional electron-withdrawing characteristics that influence the electron distribution within the pyrazole ring, potentially affecting its aromaticity and reactivity.

Physical and Chemical Properties

  • Physical state: The compound is likely to exist as a crystalline solid at room temperature, similar to other substituted pyrazoles.

  • Solubility: The compound would likely demonstrate moderate solubility in organic solvents, with the nitroso group potentially enhancing solubility in polar solvents compared to the parent 3,5-dimethylpyrazole.

  • Spectroscopic properties: The nitroso group would contribute to distinctive spectroscopic signatures, particularly in infrared and ultraviolet-visible spectroscopy.

The nitroso group's presence significantly influences the compound's chemical reactivity. Nitroso compounds are known to participate in various reactions, including:

  • Reduction to form amino derivatives

  • Condensation reactions with nucleophiles

  • Potential tautomerization between nitroso and oxime forms

  • Participation in cycloaddition reactions

Relationship to Similar Compounds

Understanding the structural relatives of 1H-Pyrazole,3,5-dimethyl-1-nitroso-(9CI) provides valuable context for interpreting its properties and potential applications.

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